(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile
Description
(2E)-3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a structurally complex molecule featuring a piperazine core substituted with a benzodioxolylmethyl group, a phenylsulfonyl moiety, and a nitrile-functionalized propenenitrile group in the E-configuration. The nitrile group may participate in hydrogen bonding or serve as a metabolic stability enhancer.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c22-13-19(29(25,26)18-4-2-1-3-5-18)15-24-10-8-23(9-11-24)14-17-6-7-20-21(12-17)28-16-27-20/h1-7,12,15H,8-11,14,16H2/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJNRMDDLYDTHP-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile , also known by its CAS number 885187-11-1 , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural framework that includes a piperazine moiety and a benzodioxole ring, which are known for their diverse biological effects.
- Molecular Formula : C₂₁H₂₀N₃O₄S
- Molecular Weight : 445.9 g/mol
- Boiling Point : Not specified
- Density : Not available
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzodioxole and piperazine groups enhances its potential to modulate biochemical pathways associated with disease processes.
Antimicrobial Properties
Compounds containing piperazine rings are often investigated for their antimicrobial activities. Preliminary data suggest that this compound may possess antibacterial and antifungal properties, potentially making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this compound may influence neurotransmitter systems. This could lead to potential applications in treating neurological disorders, though specific studies examining these effects are necessary.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Effects | A related compound demonstrated IC50 values against various cancer cell lines, suggesting similar potential for this compound. |
| Antimicrobial Activity Assessment | Testing of piperazine derivatives revealed significant inhibition of bacterial growth, indicating potential for this compound in antimicrobial therapy. |
| Neuropharmacological Research | Studies on benzodioxole derivatives showed modulation of serotonin receptors, hinting at possible applications in mood disorders. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing key structural motifs, such as the piperazine backbone, benzodioxole substituents, or sulfonyl/nitrile functionalities.
Structural and Physicochemical Comparison
Key Observations:
Electronic Effects : The phenylsulfonyl and nitrile groups in the target compound confer strong electron-withdrawing properties compared to the acryloyl or ketone groups in analogs . This may enhance stability or influence receptor binding.
Synthetic Complexity: The target compound’s synthesis involves multi-step protocols similar to , where bromoethanone intermediates react with thiols or nitriles under basic conditions .
Structural Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
